molecular formula C16H14ClN5O B2753961 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide CAS No. 1005292-48-7

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide

Cat. No.: B2753961
CAS No.: 1005292-48-7
M. Wt: 327.77
InChI Key: TWPJIJWYCZLACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,3,4-tetrazole ring substituted with a 4-chlorophenyl group. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-11-3-2-4-12(9-11)16(23)18-10-15-19-20-21-22(15)14-7-5-13(17)6-8-14/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPJIJWYCZLACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Coupling with Benzamide: The tetrazole derivative is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide has been investigated for various therapeutic potentials:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced proliferation in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
N5aCytotoxicEGFR inhibition
This compoundPotential anticancerEGFR and apoptosis pathways
Various SulfonamidesAntimicrobialVarious bacterial strains

Materials Science

The compound can be utilized in the development of novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as sensors or photonic devices.

Chemical Biology

In chemical biology, this compound serves as a probe to study biological processes at the molecular level. The tetrazole ring can mimic the structure of certain biological molecules, enabling it to bind to enzymes or receptors and modulate their activity.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles (tetrazole, triazole, pyrazole) and substituent motifs. Below is a comparative analysis of key compounds:

Table 1: Comparative Analysis of N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide and Analogous Compounds

Compound Name / Structure Core Heterocycle Key Substituents Biological Activity Potency (IC₅₀, GP%, etc.) Reference ID
This compound 1,2,3,4-Tetrazole 4-Chlorophenyl, 3-methylbenzamide Inferred: Antimicrobial/antitumor N/A
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 4-Chlorophenyl, CF₃, carboxylic acid Antitumor (NCI-H522 lung cancer cells) GP = 68.09%
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 1,2,3-Triazole Phenyl, pyridinyl, ethyl ester Antitumor (NCI-H522 cells) GP = 70.94%
N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl amide 1,2,4-Triazole Pyrimidinyl, methylsulfonyl, cyclopropyl Pesticidal Not quantified
4-Amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate derivatives Pyrazole 4-Chlorophenyl, amino, carboxylate Antimicrobial MIC: 2–8 µg/mL (bacteria)

Structural and Functional Insights

  • Tetrazole vs. Triazole vs. Pyrazole Cores :

    • Tetrazoles (as in the target compound) exhibit higher nitrogen content and metabolic stability compared to triazoles or pyrazoles. This enhances their suitability as bioisosteres for carboxylates in drug design .
    • 1,2,3-Triazoles (e.g., compound in ) are often associated with anticancer activity due to their ability to engage in hydrogen bonding and π-stacking interactions with biological targets like kinases .
    • Pyrazoles (e.g., derivatives) are frequently explored for antimicrobial applications, with substituents like 4-chlorophenyl enhancing lipophilicity and membrane penetration .
  • Substituent Effects: The 4-chlorophenyl group is a recurring motif across analogs, likely contributing to enhanced binding affinity via hydrophobic interactions and halogen bonding . Carboxamide/carboxylate groups (e.g., in the target compound and acids) improve solubility and enable hydrogen-bonding interactions with enzymatic active sites .

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural features, and biological activities supported by various studies.

Chemical Structure and Properties

The compound features a tetrazole ring linked to a methyl group and a 3-methylbenzamide moiety. Its molecular formula is C16H17ClN4OC_{16}H_{17}ClN_{4}O, with a molecular weight of approximately 318.79 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity by potentially increasing lipophilicity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide in an acidic medium.
  • Attachment to Benzamide : The tetrazole derivative is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrazole can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced proliferation in various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
N5aCytotoxicEGFR inhibition
This compoundPotential anticancerEGFR and apoptosis pathways
Various SulfonamidesAntimicrobialVarious bacterial strains

Antimicrobial Activity

This compound also shows promise in antimicrobial applications. Compounds with similar sulfonamide and tetrazole structures have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Tyrosine Kinase : The compound has been shown to inhibit EGFR signaling pathways, which are crucial for tumor growth and survival.
  • Induction of Apoptosis : By activating caspases (caspase 3 and caspase 8), it triggers the extrinsic apoptotic pathway in cancer cells .

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives similar to this compound. The results indicated that certain derivatives exhibited improved potency against cancer cell lines compared to standard treatments like erlotinib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.